molecular formula C6H8N2O3 B3025583 1,3-Dimethyl-5-hydroxyuracil CAS No. 408335-42-2

1,3-Dimethyl-5-hydroxyuracil

Cat. No.: B3025583
CAS No.: 408335-42-2
M. Wt: 156.14 g/mol
InChI Key: YUAQZUMPJSCOHF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a nucleic acid base. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a hydroxyl group at position 5 on the uracil ring. It is a white crystalline powder that is soluble in water and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

1,3-Dimethyl-5-hydroxyuracil, also known as 5-Hydroxyuracil (5-OHU), is a derivative of the nucleic acid base uracil . It is formed by the action of hydroxyl radicals on DNA . The primary targets of 5-OHU are the DNA molecules, specifically the cytosine bases .

Mode of Action

The mode of action of this compound involves its interaction with DNA molecules. It is generated by the action of hydroxyl radical and one-electron oxidants . This modified base exhibits a low ionization potential and is highly susceptible to further degradation upon exposure to various oxidants .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA damage and repair. The compound is a major oxidized nucleobase that can be generated by the action of hydroxyl radical and one-electron oxidants

Result of Action

The result of the action of this compound is primarily DNA damage. It is considered a biomarker of DNA damage and has been studied in relation to various toxicological effects . According to studies, 5-OHU can damage nerve cells’ DNA and may have a role in the emergence of neurodegenerative illnesses including Parkinson’s and Alzheimer’s .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is formed in DNA following exposure to ionizing radiation and may contribute to the development of radiation-induced cancer The stability and efficacy of the compound can also be affected by the pH and temperature of its environment

Biochemical Analysis

Biochemical Properties

It is known that 5-hydroxyuracil, a related compound, can form both a hydrogen-bonded base pair and a metal-mediated base pair . This suggests that 1,3-Dimethyl-5-hydroxyuracil may also interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

A study has shown that a derivative of 5-hydroxyuracil, 4-Amino-1,3-dimethyl-5-non-anoylaminouracil, has a pronounced effect on the in vitro stimulation of the 2-deoxyglucose transport into hepatic rat cells . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known that 5-hydroxyuracil is considered a biomarker of DNA damage and has been linked to various toxicological effects, including cancer and neurodegeneration . This suggests that this compound may also have long-term effects on cellular function.

Metabolic Pathways

It is known that 5-hydroxyuracil can be involved in glycolysis, an essential metabolic pathway where glucose is converted to pyruvate . This suggests that this compound may also be involved in similar metabolic pathways.

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . This suggests that this compound may also have specific subcellular localizations that affect its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-hydroxyuracil can be synthesized through several methods. One common method involves the condensation of cyanoacetic acid with dimethylurea in the presence of acetic anhydride, followed by cyclization of the resulting dimethylcyanoacetylurea in an alkaline medium. The final step involves the nitrosation of 1,3-dimethyl-4-aminouracil with sodium nitrite in an acidic medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. Catalytic reduction processes using palladium/charcoal catalysts are also employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-hydroxyuracil undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1,3-dimethyl-5-ketouracil, while reduction can produce 1,3-dimethyl-5-amino-uracil .

Scientific Research Applications

1,3-Dimethyl-5-hydroxyuracil has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyuracil: A derivative of uracil with a hydroxyl group at position 5, similar to 1,3-dimethyl-5-hydroxyuracil but without the methyl groups.

    Barbituric Acid:

Uniqueness

This compound is unique due to the presence of both methyl groups and the hydroxyl group, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

5-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAQZUMPJSCOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313067
Record name 1,3-dimethyl-5-hydroxyuracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20406-86-4
Record name NSC266141
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-5-hydroxyuracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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